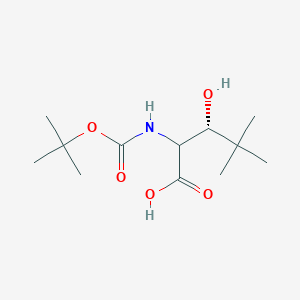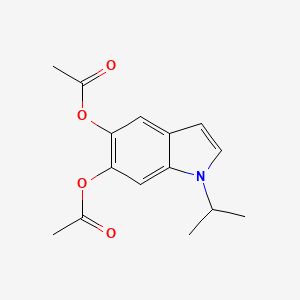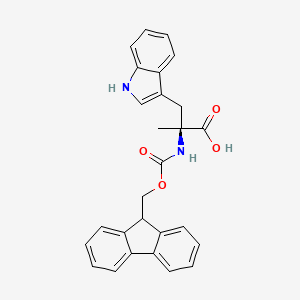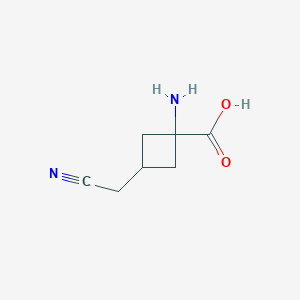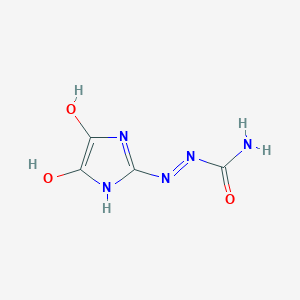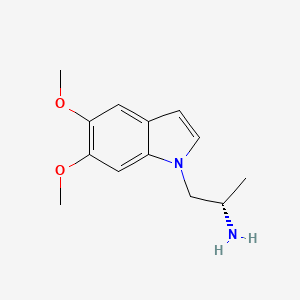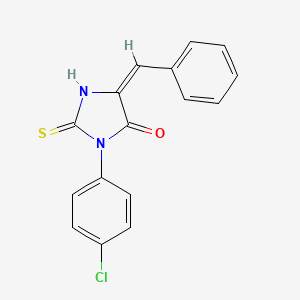![molecular formula C22H32BrFN2O3S B15219966 (S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in various scientific contexts. It does not correspond to any specific known chemical compound but serves as a placeholder in discussions about chemical properties, reactions, and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Since “N/A” is a hypothetical compound, its synthetic routes and reaction conditions are not defined. in general, the preparation of chemical compounds involves a series of steps including the selection of starting materials, reaction conditions (temperature, pressure, solvents), and purification methods. For example, organic compounds might be synthesized through reactions such as nucleophilic substitution, electrophilic addition, or condensation reactions.
Industrial Production Methods
In an industrial context, the production of chemical compounds typically involves large-scale reactions carried out in reactors. The process includes raw material handling, reaction optimization, product isolation, and purification. Techniques such as distillation, crystallization, and chromatography are commonly used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: A reaction where the compound loses electrons.
Reduction: A reaction where the compound gains electrons.
Substitution: A reaction where one atom or group of atoms in the compound is replaced by another atom or group.
Addition: A reaction where atoms or groups are added to the compound without the loss of any atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific structure of “N/A” and the type of reaction it undergoes. For instance, oxidation might produce a ketone or aldehyde, while substitution could yield a derivative with a different functional group.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N/A” could be used as a model compound to study reaction mechanisms, kinetics, and thermodynamics. It might also serve as a reference in computational chemistry for molecular modeling and simulations.
Biology
In biological research, “N/A” could be employed to investigate enzyme-substrate interactions, metabolic pathways, and the effects of chemical modifications on biological activity.
Medicine
In medicine, “N/A” could be a candidate for drug development, serving as a lead compound for the synthesis of new pharmaceuticals
Industry
In an industrial setting, “N/A” could be used to develop new materials, catalysts, or chemical processes. Its properties might be optimized for applications in manufacturing, energy production, or environmental remediation.
Mécanisme D'action
The mechanism of action of “N/A” would depend on its specific molecular structure and the biological or chemical context in which it is used. Generally, the mechanism involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to the desired effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “N/A” would be other hypothetical or model compounds used for illustrative purposes. These might include “X/Y” or “A/B,” which serve similar roles in scientific discussions.
Uniqueness
The uniqueness of “N/A” lies in its versatility as a placeholder for various chemical entities. It allows scientists to discuss general principles and mechanisms without being constrained by the specific properties of a real compound.
Conclusion
While “N/A” is not a real chemical compound, it serves as a valuable tool in scientific education and research. By providing a flexible framework for discussing chemical properties, reactions, and applications, “N/A” helps to illustrate key concepts and facilitate understanding in various scientific fields.
Propriétés
Formule moléculaire |
C22H32BrFN2O3S |
|---|---|
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
tert-butyl (1S)-4-bromo-1-(tert-butylsulfinylamino)-6-fluorospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H32BrFN2O3S/c1-20(2,3)29-19(27)26-9-7-22(8-10-26)13-16-15(11-14(24)12-17(16)23)18(22)25-30(28)21(4,5)6/h11-12,18,25H,7-10,13H2,1-6H3/t18-,30?/m1/s1 |
Clé InChI |
XRSHCRQDRLCWND-VITKDRCNSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@H]2NS(=O)C(C)(C)C)C=C(C=C3Br)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=C(C=C3Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15219888.png)
![(3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B15219901.png)
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)
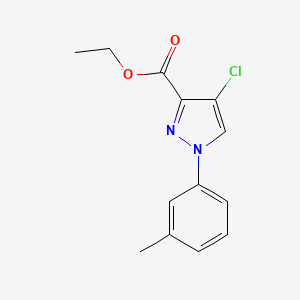
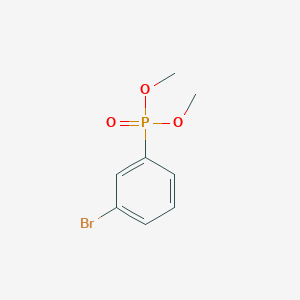
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
